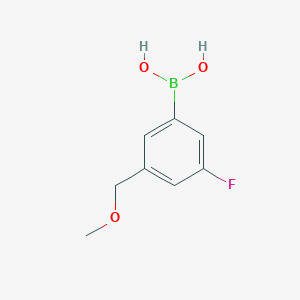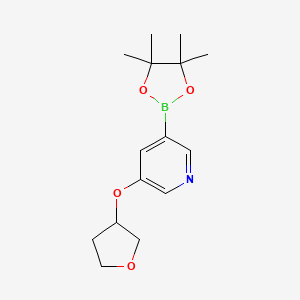
ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride
説明
Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a chemical compound with the formula C₁₁H₁₂ClNO₃ . It has a molecular weight of 241.050570924 daltons . It is a solid substance .
Molecular Structure Analysis
The compound’s structure can be represented by the canonical SMILES stringCCOC(=O)C1CNc2cc(Cl)ccc2O1 . This indicates that the molecule contains an ethyl ester group (CCOC=O), a benzoxazine ring (C1CNc2cc(Cl)ccc2O1), and a chlorine atom attached to the benzene ring . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its melting point is between 84 - 85 degrees Celsius . The compound’s 1H NMR and 13C NMR spectra have been reported , which provide detailed information about its atomic-level structure.科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques : Ethyl 4-alkyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates were synthesized and then transformed into ethyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates using sodium hydride in dioxane. The structure of the products was confirmed through X-ray analysis and NMR spectroscopy (Štefanić et al., 2001).
Chemical Reactivity Studies : Research on ethyl 3,4‐dihydro‐2H‐1,4‐benzoxazine‐3‐carboxylate derivatives showed their synthesis from the condensation of 2-aminophenol and ethyl 2,3-dibromopropanoate, providing insights into the chemical reactivity of these compounds (Mayer et al., 2001).
Advanced Synthesis Methods : A study described a four-step synthesis of ethyl 3,4-dihydro-4-tosyl-2H-1,4-benzoxazine-3-carboxylate, further expanding the methodologies for synthesizing similar compounds (Bartsch, 1987).
Applications in Medicinal Chemistry and Drug Development
Anticancer Research : A research highlighted the synthesis of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates and their evaluation against cancer cell lines. This showcases the potential application of these compounds in anticancer drug development (Lin et al., 2016).
Antiarrhythmic Effects : Another study synthesized 6-hydroxy-5,7,8-trimethyl-benzopyran derivatives and 5,7,8-trimethyl-1,4-benzoxazine analogues to evaluate their effectiveness against arrhythmias associated with ischemia-reperfusion injury, indicating their potential in developing antiarrhythmic medications (Koini et al., 2009).
Novel Synthetic Pathways and Derivatives
Unique Synthetic Approaches : Research on the facile domino access to alkyl 3-substituted-2-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates revealed innovative synthetic pathways, broadening the scope of derivatives that can be produced from similar compounds (Zhang et al., 2013).
Photoreaction Studies : A unique photoreaction study of methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate in methanol led to the discovery of four β-lactam compounds, indicating the potential of photochemical methods in creating new derivatives (Marubayashi et al., 1992).
Brine Shrimp Lethality Test and Biological Activity
- Toxicity Studies : A research study synthesized 1,3-benzoxazine and aminomethyl compounds from eugenol and evaluated their biological activity using the brine shrimp lethality test. This highlights the toxicological aspects and potential bioactivity of benzoxazine derivatives (Rudyanto et al., 2014).
Safety and Hazards
特性
IUPAC Name |
ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3.ClH/c1-2-15-11(14)10-6-13-8-5-7(12)3-4-9(8)16-10;/h3-5,10,13H,2,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYYXCBSDUZCDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC2=C(O1)C=CC(=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride | |
CAS RN |
1432053-90-1 | |
| Record name | 2H-1,4-Benzoxazine-2-carboxylic acid, 6-chloro-3,4-dihydro-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432053-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate](/img/structure/B1406925.png)



![tert-butyl 5-(2,2,2-trifluoroacetyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B1406930.png)





